N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide
Description
N1-(2-(2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a synthetic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 2 and an oxalamide linkage connecting a 3-methoxyphenyl moiety. This hybrid structure combines two pharmacologically significant motifs:
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-30-17-4-2-3-15(11-17)24-20(29)19(28)23-10-9-16-12-31-21-25-18(26-27(16)21)13-5-7-14(22)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZXTQUVXFILKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
These could include pathways involved in cell proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activity), oxidative stress (antioxidant activity), viral replication (antiviral activity), and enzyme activity (enzyme inhibitory effects).
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide valuable insights into the compound’s bioavailability and pharmacokinetic properties.
Biochemical Analysis
Biochemical Properties
The triazole ring in N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide can interact with different target receptors. This interaction is due to the hydrogen bond accepting and donating characteristics of the triazole ring
Cellular Effects
Given the broad biological activities of triazole compounds, it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Specific studies are needed to confirm these effects.
Biological Activity
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including thiazole and triazole moieties, which are known for their diverse pharmacological properties.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant anti-inflammatory and analgesic effects. The thiazole and triazole components are particularly noted for their ability to modulate inflammatory pathways and pain receptors.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in various studies. 1,2,4-triazoles have been documented to possess broad-spectrum antifungal activity, making them valuable in treating fungal infections. The presence of the thiazole ring enhances this activity by facilitating interactions with microbial enzymes.
Anticancer Potential
Recent investigations into triazole derivatives have highlighted their role in cancer therapy. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- In Vitro Studies : A study conducted on derivatives of 1,2,4-triazoles showed that certain modifications to the structure significantly enhanced their anticancer activity. For instance, compounds with fluorine substitutions exhibited improved potency against breast cancer cell lines compared to their non-fluorinated counterparts .
- Antimicrobial Efficacy : Another research highlighted the antifungal properties of triazole derivatives against resistant strains of Candida species. The study found that the incorporation of a thiazole ring improved binding affinity to fungal enzymes .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Anticonvulsant Activity
Key analogs and their efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models:
- Structural Insights :
Vasodilatory Activity
Thiazolo[3,2-b]-1,2,4-triazole derivatives synthesized by Demirayak et al. The target compound’s oxalamide group could modulate vasoactivity, but further studies are needed.
Oxalamide-Containing Compounds
Umami Agonists
- Target Compound : The 3-methoxyphenyl group may reduce metabolic degradation compared to S336’s pyridinyl-ethyl chain, though this remains speculative without direct data.
Metabolic Stability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
